molecular formula C25H18Cl4N2 B10915362 3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole

3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10915362
M. Wt: 488.2 g/mol
InChI Key: QWSJKOUKNSNIFU-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor is often substituted with 3,4-dichlorophenyl groups.

    Alkylation: The pyrazole intermediate is then alkylated using 4-ethenylbenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or nitro groups if present.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced aromatic rings or aliphatic chains.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple aromatic rings and a pyrazole core is indicative of possible interactions with enzymes or receptors, which could lead to the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole core can act as a pharmacophore, binding to active sites and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole: Lacks the 4-ethenylbenzyl group, which may affect its reactivity and bioactivity.

    1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole: Lacks the dichlorophenyl groups, which could influence its chemical properties and applications.

Uniqueness

3,5-bis(3,4-dichlorophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and physical properties

Properties

Molecular Formula

C25H18Cl4N2

Molecular Weight

488.2 g/mol

IUPAC Name

3,5-bis(3,4-dichlorophenyl)-1-[(4-ethenylphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C25H18Cl4N2/c1-3-16-4-6-17(7-5-16)14-31-25(19-9-11-21(27)23(29)13-19)15(2)24(30-31)18-8-10-20(26)22(28)12-18/h3-13H,1,14H2,2H3

InChI Key

QWSJKOUKNSNIFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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